molecular formula C18H19ClO5 B101315 [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate CAS No. 17753-06-9

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate

Cat. No.: B101315
CAS No.: 17753-06-9
M. Wt: 350.8 g/mol
InChI Key: QQVJDLLOSTURMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate is a chemical compound with the molecular formula C17H19ClO4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a tolyloxy group connected through a hydroxypropyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate typically involves the esterification of (p-Chlorophenoxy)acetic acid with 2-hydroxy-3-(o-tolyloxy)propanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorophenoxy and tolyloxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (p-Chlorophenoxy)acetic acid methyl ester
  • (p-Chlorophenoxy)acetic acid ethyl ester
  • (p-Chlorophenoxy)acetic acid propyl ester

Uniqueness

Compared to similar compounds, [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate is unique due to its specific ester linkage and the presence of both chlorophenoxy and tolyloxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

17753-06-9

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C18H19ClO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3

InChI Key

QQVJDLLOSTURMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O

Synonyms

(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester

Origin of Product

United States

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